2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide is a complex organic compound that belongs to the class of pyrazoles and thiopyran derivatives. This compound features a unique bicyclic structure that incorporates both a pyrazole and a thiopyran moiety, contributing to its potential biological activities and applications in medicinal chemistry. The presence of the carboximidamide functional group enhances its reactivity and interaction with biological targets, making it a subject of interest in pharmacological studies.
The compound can be classified under heterocyclic compounds, specifically as a bicyclic structure due to the fusion of the pyrazole and thiopyran rings. It is recognized for its diverse biological activities, particularly in cancer treatment, where similar compounds have shown antiproliferative properties against various cancer cell lines .
The synthesis of 2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide typically involves multi-step synthetic pathways. Common methods include:
These methods reflect a combination of traditional organic synthesis techniques and modern advancements aimed at improving efficiency and yield .
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yields. For example, reactions involving hydrazine derivatives typically necessitate specific solvents like ethanol or dimethylformamide to promote solubility and reactivity .
The molecular structure of 2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide can be described as follows:
The chemical behavior of 2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide can be characterized by several types of reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential for further derivatization .
The mechanism of action for compounds similar to 2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide has been studied primarily in the context of cancer treatment. Research indicates that these compounds may induce apoptosis in cancer cells by activating specific pathways such as:
These pathways are crucial for regulating cell cycle progression and apoptosis, suggesting a potential therapeutic role for this compound in oncology .
Relevant data from studies indicate that compounds with similar structures exhibit significant biological activities which may correlate with their physical properties .
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide has notable applications in medicinal chemistry:
These applications underscore the importance of this compound in drug development efforts aimed at treating cancer and other diseases .
Thiopyrano[4,3-c]pyrazole hybrids represent an emerging class of privileged scaffolds in modern drug discovery, combining the versatile pyrazole nucleus with the sulfur-containing thiopyran ring. The specific compound 2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide (CAS: 2098046-99-0; Molecular formula: C₇H₁₀N₄S) exemplifies this architectural framework, featuring a partially saturated bicyclic system with a carboximidamide (–C(=NH)NH₂) moiety at the C3 position [1] [6]. Its structural complexity enables unique interactions with biological targets, positioning it as a promising candidate for antimicrobial and anticancer applications. This section examines the molecular foundations underpinning its therapeutic potential.
The thiopyrano[4,3-c]pyrazole core is characterized by a planar pyrazole ring fused to a non-planar thiopyran, creating a conformationally restrained bicyclic system. This fusion enhances in vivo stability while optimizing target binding through several key features:
Table 1: Structural Comparison of Key Thiopyrano-Pyrazole Derivatives
Compound Name | Molecular Formula | Molecular Weight | Core Variation | Hydrogen Bond Donors/Acceptors |
---|---|---|---|---|
2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide | C₇H₁₀N₄S | 182.25 | Thiopyran, unsubstituted | 2 donors, 3 acceptors |
2-(Cyclopropylmethyl) derivative | C₁₁H₁₆N₄S | 236.34 | N1-cyclopropylmethyl | 2 donors, 3 acceptors |
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide | C₇H₁₀N₄O | 166.18 | Pyran (O-analogue) | 2 donors, 4 acceptors |
2,4,6,7-Tetrahydro-pyrano[4,3-c]pyrazole-3-carboxylic acid | C₇H₈N₂O₃ | 168.15 | Carboxylic acid | 1 donor, 4 acceptors |
Derivatives like the 2-(cyclopropylmethyl) variant (CAS: 2098022-52-5; C₁₁H₁₆N₄S) demonstrate how N1 alkylation modulates pharmacokinetic properties by increasing lipophilicity (LogP +1.2 vs parent) while preserving hydrogen-bonding functionality [6]. Such structural tailoring balances target engagement and cellular penetration—a critical design consideration for CNS-active agents or intracellular enzyme inhibitors [3] [10].
The carboximidamide (–C(=NH)NH₂) group is a bioisostere of carboxylic acids and amidines, conferring distinct advantages in molecular recognition:
In thiopyrano-pyrazoles, the carboximidamide at C3 synergizes with the fused system’s topology. Computational studies confirm its alignment with conserved catalytic residues in TNF-α (Tyr151, Ser60) and CB1 receptors (Lys192) [3] [10]. This positioning underpins the scaffold’s observed in vitro inhibition of TNF-α (IC₅₀: 8.2 µM) and cannabinoid receptors in neuropathic pain models [3].
Thiopyrano-pyrazole hybrids evolved from three decades of research into fused pyrazoles:
Table 2: Evolution of Key Pyrazole Hybrids in Disease Targeting
Compound Class | Primary Targets | Therapeutic Area | Key Structural Features | Biological Outcomes |
---|---|---|---|---|
Tetrahydro-pyrazolo[4,3-c]pyridines (c. 2013) | TNF-α, CB1 receptors, NO synthase | Neuropathic pain | Pyrazole fused to piperidine | TNF-α inhibition >80% at 100 mg/kg |
Thiazole-pyrazoles (c. 2009) | Bacterial DNA gyrase | Antimicrobials | Pyrazole linked to thiazole-thiophene | Zone of inhibition: 18–22 mm (B. subtilis) |
Pyrazolo[1,5-a]pyrimidines (2020) | Undefined microbial targets | Antifungal/Antibacterial | 3-Aminopyrazole-derived fused system | MIC: 2–8 µg/mL (E. coli, A. flavus) |
Thiopyrano[4,3-c]pyrazole-3-carboximidamides (Current) | TNF-α, Kinases, CB receptors | Cancer/Neuroinflammation | Thiopyran fusion + C3-carboximidamide | Under investigation |
The integration of thiopyran represents a strategic innovation: sulfur’s polarizability enhances stacking interactions with aromatic kinase residues (e.g., Phe in ATP-binding pockets), while the ring saturation reduces metabolic oxidation [1] [5]. Current derivatives are being optimized for multi-target engagement—particularly against TNF-α-driven inflammation and receptor tyrosine kinases implicated in tumor angiogenesis [3] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9